methyl 2-(pyridine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(pyridine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyridine ring, a cyclopenta[b]thiophene ring, and a carboxylate ester group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
methyl 2-(pyridine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-15(19)12-10-5-2-6-11(10)21-14(12)17-13(18)9-4-3-7-16-8-9/h3-4,7-8H,2,5-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOXWSNNMMKBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972414 | |
| Record name | Methyl 2-((pyridin-3-ylcarbonyl)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302803-14-1 | |
| Record name | Methyl 2-((pyridin-3-ylcarbonyl)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(pyridine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF (dimethylformamide) at elevated temperatures . The reaction mixture is then cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridine or thiophene rings.
Scientific Research Applications
Methyl 2-(pyridine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(pyridine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound has a similar thiophene-pyridine structure but with different functional groups.
Cycloalkylthienopyridine-2-carboxamides: These compounds share the thiophene-pyridine core but have different substituents.
Uniqueness
Methyl 2-(pyridine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a pyridine ring, a cyclopenta[b]thiophene ring, and a carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
Methyl 2-(pyridine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyridine ring and a cyclopentathiophene moiety. Its molecular formula is , and it has a CAS number of 302803-14-1. The structural features contribute to its interactions with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyridine and thiophene compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 18 µM
These findings suggest that the compound has a selective inhibitory effect on cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research has shown that similar thiophene derivatives possess activity against various bacterial strains.
Antimicrobial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound could be effective in treating infections caused by these pathogens.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Preliminary studies suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis.
Pharmacological Studies
Recent pharmacological studies have focused on understanding the pharmacokinetics and pharmacodynamics of this compound. These studies are crucial for determining the therapeutic window and potential side effects.
Toxicological Assessments
Toxicological evaluations reveal that the compound exhibits low toxicity in vitro, with high selectivity for cancerous cells over normal cells. Further studies are needed to assess long-term effects and safety profiles in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
